molecular formula C9H20O3S B8346637 3-(2-Butoxyethylthio)-1,2-propanediol

3-(2-Butoxyethylthio)-1,2-propanediol

Cat. No.: B8346637
M. Wt: 208.32 g/mol
InChI Key: AJAFSPJLCCICTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Butoxyethylthio)-1,2-propanediol is a derivative of 1,2-propanediol (propylene glycol) with a 2-butoxyethylthio (-S-C₄H₈-O-C₂H₅) substituent at the 3-position. The thioether group may enhance lipophilicity compared to unmodified 1,2-propanediol, while the ether linkage could influence solubility and reactivity .

Properties

Molecular Formula

C9H20O3S

Molecular Weight

208.32 g/mol

IUPAC Name

3-(2-butoxyethylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C9H20O3S/c1-2-3-4-12-5-6-13-8-9(11)7-10/h9-11H,2-8H2,1H3

InChI Key

AJAFSPJLCCICTL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCSCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1,2-Propanediol (Propylene Glycol)

  • Chemical Formula : C₃H₈O₂
  • Physical Properties :
    • Boiling Point: 188.6°C
    • Freezing Point: −60°C
    • Dipole Moment: ~2.3 D
  • Applications : Widely used as a solvent, antifreeze, food additive (E1520), and in pharmaceuticals due to low toxicity and biodegradability .
  • Key Differences : The absence of the 2-butoxyethylthio group in 1,2-propanediol results in higher hydrophilicity and lower lipophilicity compared to 3-(2-Butoxyethylthio)-1,2-propanediol.

Constitutional Isomer: 1,3-Propanediol

  • Chemical Formula : C₃H₈O₂
  • Physical Properties :
    • Boiling Point: 214°C
    • Freezing Point: −26°C
  • Applications : Used in polyurethane production and as a precursor for polymers. Less common than 1,2-propanediol due to higher production costs .
  • Key Differences : The positional isomerism affects hydrogen bonding and solvation behavior, making 1,3-propanediol more thermally stable but less versatile in food and pharmaceutical applications.

Thioether Derivatives of 1,2-Propanediol

a) 3-(Butylthio)-1,2-Propanediol
  • Chemical Formula : C₇H₁₆O₂S
  • Safety Data : Requires ventilation and protective equipment during handling, indicating moderate toxicity .
  • Key Differences : The simpler butylthio group (-S-C₄H₉) lacks the ether oxygen present in this compound, likely reducing polarity and hydrogen-bonding capacity.
b) 3-(Phenylthio)-1,2-Propanediol
  • Chemical Formula : C₉H₁₂O₂S
  • Properties : Melting point data unavailable, but the aromatic thioether group may enhance UV stability and rigidity .

Amino-Substituted Derivatives

a) 3-(Diethylamino)-1,2-Propanediol
  • Chemical Formula: C₇H₁₇NO₂
  • Applications : Likely used in surfactants or pharmaceutical intermediates due to its tertiary amine group .
  • Key Differences: The amino group introduces basicity, enabling salt formation, unlike the neutral thioether in this compound.
b) 3-(Didodecylamino)-1,2-Propanediol
  • Chemical Formula: C₂₇H₅₇NO₂
  • Synthesis : Produced via reductive amination, yielding a highly lipophilic compound suitable for lipid-based drug delivery .
  • Key Differences : Long alkyl chains drastically increase hydrophobicity, limiting water solubility compared to the target compound.

Physicochemical and Functional Comparison

Compound Molecular Formula Substituent Boiling Point (°C) Key Applications Toxicity Profile
1,2-Propanediol C₃H₈O₂ None 188.6 Food, pharmaceuticals, antifreeze Low toxicity
3-(2-Butoxyethylthio)-1,2-PD* C₉H₂₀O₃S 2-Butoxyethylthio N/A Industrial solvents, intermediates Likely moderate
3-(Butylthio)-1,2-PD C₇H₁₆O₂S Butylthio N/A Research chemicals Requires PPE
1,3-Propanediol C₃H₈O₂ Hydroxyl at 1,3-positions 214 Polymers, textiles Low toxicity

*Predicted properties based on structural analogs.

Research Findings and Industrial Relevance

  • Synthetic Pathways: 1,2-Propanediol derivatives are often synthesized via nucleophilic substitution or thiol-ene chemistry. For example, 3-(Didodecylamino)-1,2-propanediol is produced via reductive amination , while thioether derivatives may involve thiol addition to epoxides.
  • Degradation Behavior: 1,2-Propanediol is a common degradation product in battery electrolytes, regardless of additives .
  • Biosynthesis: Engineered E.

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